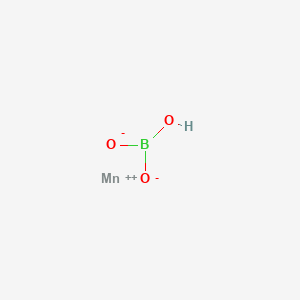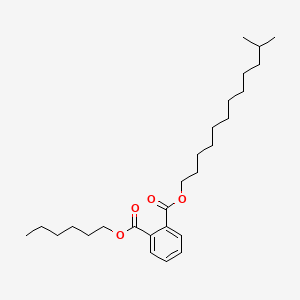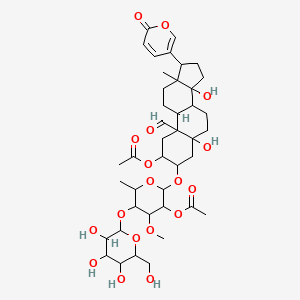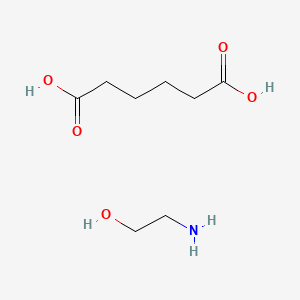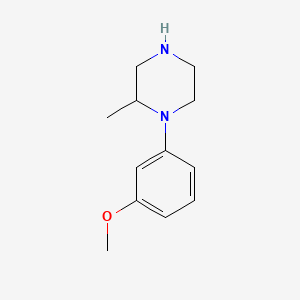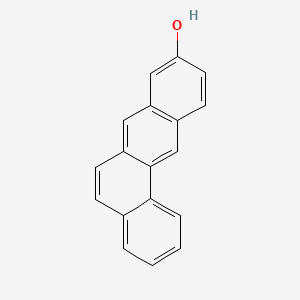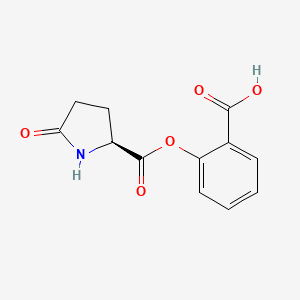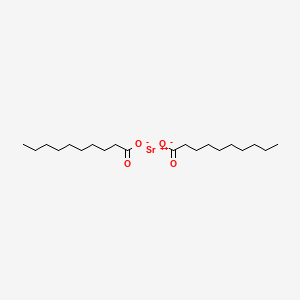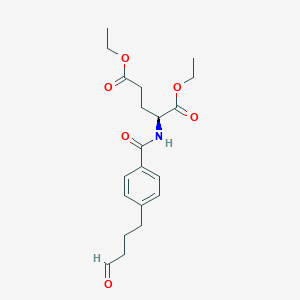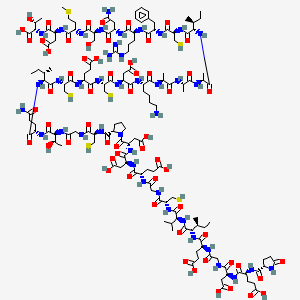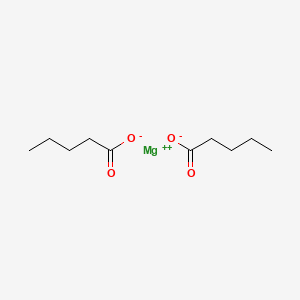
2-Butyl-3,5-dimethylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3,5-dimethylpyrazine is an organic compound with the molecular formula C10H16N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3,5-dimethylpyrazine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 2,3,5-trimethylpyrazine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-3,5-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyrazine N-oxides, while reduction can produce dihydropyrazines .
Aplicaciones Científicas De Investigación
2-Butyl-3,5-dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its role in biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as a flavoring agent in pharmaceuticals to improve the palatability of medications.
Industry: It is widely used in the flavor and fragrance industry to impart roasted, nutty, and cocoa-like aromas to various products
Mecanismo De Acción
The mechanism of action of 2-Butyl-3,5-dimethylpyrazine involves its interaction with olfactory receptors in the nasal cavity, which leads to the perception of its characteristic aroma. At the molecular level, it binds to specific receptor proteins, triggering a signal transduction pathway that results in the sensation of smell .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Trimethylpyrazine: Known for its roasted and nutty aroma, commonly used in the food industry.
2,5-Dimethylpyrazine: Another pyrazine derivative with a similar aroma profile but slightly different chemical properties.
2,3,5,6-Tetramethylpyrazine: Used in traditional Chinese medicine and known for its therapeutic properties.
Uniqueness
2-Butyl-3,5-dimethylpyrazine is unique due to its specific butyl substitution, which imparts a distinct aroma profile compared to other pyrazine derivatives. This makes it particularly valuable in applications where a unique flavor or fragrance is desired .
Propiedades
Número CAS |
50888-63-6 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
2-butyl-3,5-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-4-5-6-10-9(3)12-8(2)7-11-10/h7H,4-6H2,1-3H3 |
Clave InChI |
CSGGOEBNSRAFPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC=C(N=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



